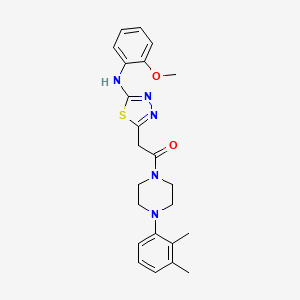
1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone is a compound that combines piperazine and thiadiazole moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A piperazine ring , which is often associated with psychoactive properties and interaction with neurotransmitter receptors.
- A thiadiazole moiety , known for its broad spectrum of biological activities including antimicrobial and anticancer effects.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:
- Thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines such as HCT116 (human colon cancer), H460 (human lung cancer), and MCF-7 (human breast cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .
- A specific study highlighted the anticancer activity of compounds containing the thiadiazole scaffold, emphasizing their potential in cancer therapy .
Antimicrobial Activity
The piperazine component of the compound contributes to its antimicrobial properties:
- Piperazine derivatives have been documented to exhibit antimicrobial activities against a range of pathogens, including bacteria and fungi .
- The presence of the thiadiazole ring enhances this activity, providing a synergistic effect that may improve efficacy against resistant strains.
Neuropharmacological Effects
The piperazine structure is also linked to neuropharmacological activities:
- Compounds with piperazine rings are known to interact with dopamine receptors and serotonin receptors, which are crucial in the treatment of psychiatric disorders .
- Studies have shown that modifications in the piperazine structure can lead to variations in receptor affinity and selectivity, influencing both therapeutic outcomes and side effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
- The presence of electron-donating groups (like methoxy groups) on the phenyl rings enhances lipophilicity and may improve membrane permeability, thereby increasing bioavailability.
- Variations in the piperazine substituents can significantly affect binding affinity to target receptors and overall pharmacological profiles .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Study : A derivative containing a thiadiazole moiety was tested against multiple cancer cell lines, showing promising results with significant growth inhibition at low concentrations .
- Neuropharmacological Assessment : A related piperazine derivative was evaluated for its effects on dopamine receptor modulation, demonstrating potential as an antipsychotic agent based on receptor binding studies .
Eigenschaften
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-16-7-6-9-19(17(16)2)27-11-13-28(14-12-27)22(29)15-21-25-26-23(31-21)24-18-8-4-5-10-20(18)30-3/h4-10H,11-15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLGLXLWCZAGEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=NN=C(S3)NC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














